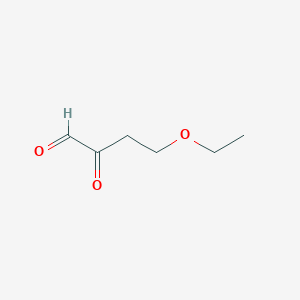![molecular formula C16H12Cl2F3NO2 B14360517 2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide CAS No. 90996-63-7](/img/structure/B14360517.png)
2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide is a complex organic compound known for its unique chemical properties and applications This compound is characterized by the presence of chloro, trifluoromethyl, and phenoxy groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide typically involves multiple steps, including halogenation, nucleophilic substitution, and condensation reactions. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-chloro-5-nitrobenzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reduced and reacted with ethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in achieving efficient production. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to a cascade of biochemical reactions. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-: Known for its herbicidal properties.
Benzenamine, 2-chloro-5-(trifluoromethyl)-: Utilized in the synthesis of dyes and pigments.
Uniqueness
2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
90996-63-7 |
|---|---|
Formule moléculaire |
C16H12Cl2F3NO2 |
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide |
InChI |
InChI=1S/C16H12Cl2F3NO2/c1-2-22-15(23)11-8-10(4-5-12(11)17)24-14-6-3-9(7-13(14)18)16(19,20)21/h3-8H,2H2,1H3,(H,22,23) |
Clé InChI |
MOPIBPKAKBCQRO-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


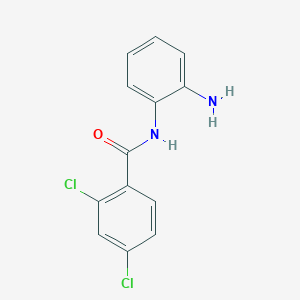
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)
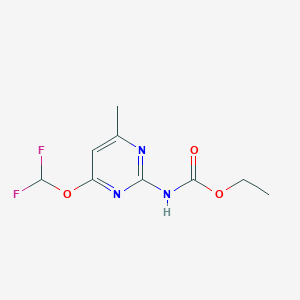
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)



![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)

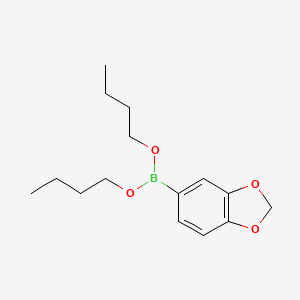
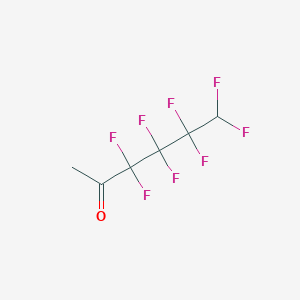
plumbane](/img/structure/B14360510.png)

